5-Chloro-2-methyl-4-thiocyanatoaniline
Overview
Description
5-Chloro-2-methyl-4-thiocyanatoaniline is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.67 g/mol . The IUPAC name for this compound is 4-amino-2-chloro-5-methylphenyl thiocyanate . The compound is used in scientific research.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-4-thiocyanatoaniline is1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3
. The compound’s structure includes a thiocyanate group (SC#N), a chlorine atom, and a methyl group (CH3) attached to a phenyl ring . Physical And Chemical Properties Analysis
5-Chloro-2-methyl-4-thiocyanatoaniline has a molecular weight of 198.67 g/mol . It has a topological polar surface area of 75.1 Ų . The compound has one rotatable bond . The XLogP3-AA value is 2.8 , which gives an indication of its hydrophobicity.Scientific Research Applications
Synthesis and Antimicrobial Properties
- Research on arylsubstituted halogen(thiocyanato)amides, including compounds with structures related to 5-Chloro-2-methyl-4-thiocyanatoaniline, demonstrates their application in synthesizing antimicrobial agents. These compounds undergo processes such as copper-catalyzed anionarylation and cyclization to produce derivatives with notable antibacterial and antifungal activities, illustrating the potential of 5-Chloro-2-methyl-4-thiocyanatoaniline derivatives in pharmaceuticals (Baranovskyi et al., 2018).
Anticancer Agent Synthesis
- The development of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, which show potent anticancer activities, highlights another avenue of research. These compounds are synthesized using methods that might be applicable to 5-Chloro-2-methyl-4-thiocyanatoaniline, suggesting its potential in creating new anticancer drugs (Gomha et al., 2017).
Antimicrobial Synthesis
- The synthesis of N-derivatives of chlorine-substituted thiocyanatoanilines and their examination for antimicrobial activity reveals the importance of thiocyanatoaniline derivatives in developing antimicrobial agents. Such studies underscore the significance of structural modifications, like those possible with 5-Chloro-2-methyl-4-thiocyanatoaniline, in enhancing antimicrobial efficacy (Yabuuchi et al., 1975).
properties
IUPAC Name |
(4-amino-2-chloro-5-methylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXSLDRQHOANJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675052 | |
Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-thiocyanatoaniline | |
CAS RN |
23530-69-0 | |
Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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